![molecular formula C13H19N3O4 B12177113 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12177113.png)
2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one
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Overview
Description
2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[44]non-1-en-4-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of a spirocyclic ketone with morpholine and subsequent functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where reagents such as alkyl halides can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the spirocyclic structure and formation of simpler molecules
Scientific Research Applications
2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one include:
2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO): A zwitterionic buffer with similar morpholine functionality but different applications in buffering solutions.
Spiromesifen Metabolite M01: A spirocyclic compound with a different functional group arrangement, used in agricultural chemistry.
3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: A compound with a morpholine ring and thiazolidinone structure, studied for its antitumor activity.
These comparisons highlight the unique spirocyclic structure and functional group arrangement of this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique biological profile. The presence of the morpholine group is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₄O₃ |
Molecular Weight | 270.31 g/mol |
LogP | 1.5 |
Solubility | Soluble in DMSO |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Specific Enzymes : The compound has been shown to inhibit certain kinases which are crucial in cancer cell proliferation.
- Modulation of Signaling Pathways : It interacts with pathways involved in cell survival and apoptosis, potentially leading to increased cancer cell death.
- Binding Affinity : Studies suggest a high binding affinity for various receptors, which may enhance its therapeutic efficacy.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, lung cancer) demonstrated significant cytotoxicity with IC50 values ranging from 50 to 200 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 75 |
A549 (Lung) | 150 |
HeLa (Cervical) | 100 |
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects:
- Neuroprotection in Animal Models : Animal studies have shown that the compound can reduce neuronal damage in models of neurodegeneration, suggesting a role in protecting against diseases like Alzheimer’s.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry assessed the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
- Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, the compound significantly reduced markers of apoptosis and inflammation, indicating its potential as a neuroprotective agent.
Properties
Molecular Formula |
C13H19N3O4 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H19N3O4/c17-10(15-5-7-20-8-6-15)9-16-11(18)13(14-12(16)19)3-1-2-4-13/h1-9H2,(H,14,19) |
InChI Key |
MXVHXPWYXLJHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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